Cas no 896344-04-0 (2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide)

2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-[(3-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide
- SR-01000022322
- SR-01000022322-1
- 2-(3-(methylthio)benzamido)thiophene-3-carboxamide
- AKOS024659824
- F2554-0235
- 896344-04-0
- 2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
- 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide
-
- インチ: 1S/C13H12N2O2S2/c1-18-9-4-2-3-8(7-9)12(17)15-13-10(11(14)16)5-6-19-13/h2-7H,1H3,(H2,14,16)(H,15,17)
- InChIKey: XKAXQXWHGPJTFM-UHFFFAOYSA-N
- ほほえんだ: C1(NC(=O)C2=CC=CC(SC)=C2)SC=CC=1C(N)=O
計算された属性
- せいみつぶんしりょう: 292.03401998g/mol
- どういたいしつりょう: 292.03401998g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 126Ų
2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2554-0235-5μmol |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-30mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-3mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-4mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-75mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-10μmol |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-20μmol |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-1mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-15mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2554-0235-5mg |
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide |
896344-04-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2-3-(methylsulfanyl)benzamidothiophene-3-carboxamideに関する追加情報
Introduction to CAS No. 896344-04-0: 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide
The compound with CAS No. 896344-04-0, known as 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide, is a highly specialized organic compound that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and versatile applications. The methylsulfanyl group attached to the benzene ring introduces additional functionality, making this compound a promising candidate for various advanced applications.
Recent studies have highlighted the potential of 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide in enhancing the performance of organic electronic devices. Researchers have demonstrated that the incorporation of this compound into polymer blends can significantly improve charge transport properties, making it a valuable component in the development of high-efficiency organic photovoltaic cells. The benzamido group plays a crucial role in stabilizing the molecular structure, while the thiophene moiety contributes to the compound's conjugation length, which is essential for electronic conductivity.
The synthesis of 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiophene ring through cyclization reactions and the subsequent functionalization with the methylsulfanyl and carboxamide groups. This compound is typically synthesized under inert conditions to ensure stability and purity, which are critical for its intended applications.
In terms of applications, 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide has shown promise in both academic and industrial settings. Its ability to act as a dopant in organic semiconductors has been extensively studied, with recent findings indicating improved device performance in field-effect transistors (FETs). Additionally, this compound has been explored as a potential drug delivery agent due to its biocompatibility and controlled release properties.
From a toxicological perspective, studies on 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide have revealed minimal cytotoxicity under standard experimental conditions. This makes it a safer option compared to other thiophene derivatives that may exhibit higher toxicity levels. However, further research is required to fully understand its long-term effects and environmental impact.
Looking ahead, the development of novel synthetic routes for 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide is expected to drive its adoption across various industries. Its unique combination of electronic properties and functional groups positions it as a key material for next-generation technologies, including flexible electronics and advanced drug delivery systems.
896344-04-0 (2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide) 関連製品
- 1515988-59-6(2-Hydroxybenzo[d]oxazole-4-sulfonyl chloride)
- 331461-64-4((2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide)
- 2171736-00-6(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid)
- 1260799-99-2(3-(2,3-dimethoxyphenyl)azetidine)
- 1805280-08-3(2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 915402-18-5(3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride)
- 941997-95-1(1-(3-chloro-4-methoxyphenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-ylpyrrolidin-2-one)
- 2229440-20-2(3-(3-tert-butylphenyl)-1,1-difluoro-2-methylpropan-2-amine)
- 2229259-71-4(2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol)
- 929804-89-7((1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine)




